5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Overview
Description
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C8H6Cl3N3S and its molecular weight is 282.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on derivatives of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine has shown promising antimicrobial properties. For instance, the synthesis and characterization of metal chelates of related thiadiazol compounds demonstrated significant antimicrobial activity, highlighting their potential as a basis for developing new antimicrobial agents (Patel & Singh, 2009). Another study focused on the synthesis of formazans from Mannich base of related thiadiazol derivatives, which exhibited moderate antimicrobial properties against various bacterial and fungal strains (Sah et al., 2014).
Structural and Theoretical Analysis
The structural and molecular analysis of related thiadiazol compounds has been extensively studied. A comparison between observed and DFT calculations on the structure of a closely related compound provided insights into its geometry, electronic properties, and potential non-linear optical (NLO) applications due to its significant hyperpolarizability (Kerru et al., 2019).
Synthesis Methodologies
Studies have also explored efficient synthesis methods for thiadiazol derivatives. One approach reported the ultrasound-mediated one-pot synthesis of novel thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives, demonstrating their potential as anticancer agents (Tiwari et al., 2016). Another study described the synthesis of 2-(5-(2-chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles under microwave irradiation, showcasing an efficient method for producing these compounds (Li et al., 2001).
Potential Therapeutic Applications
Research into the therapeutic applications of thiadiazol derivatives has revealed their potential in treating various diseases. For example, the synthesis and pharmacological evaluation of several bis-heterocyclic derivatives showed antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties, indicating their potential in drug development (Kumar & Panwar, 2015).
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S.ClH/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7;/h1-3H,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVFGJODKMTZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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